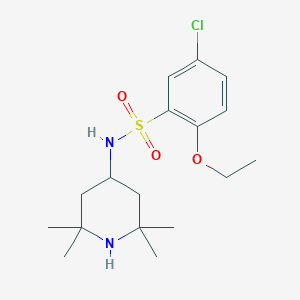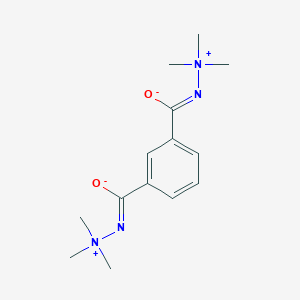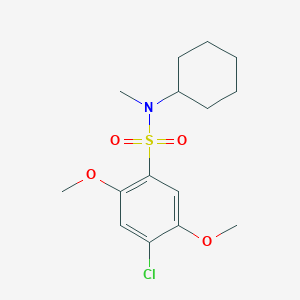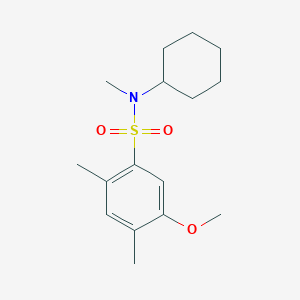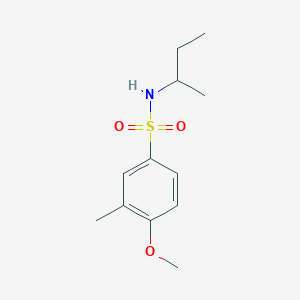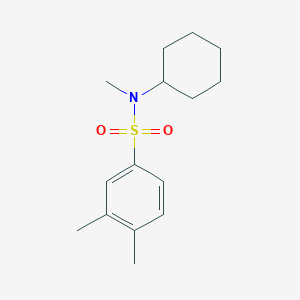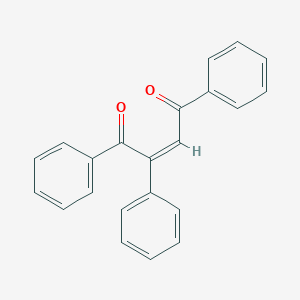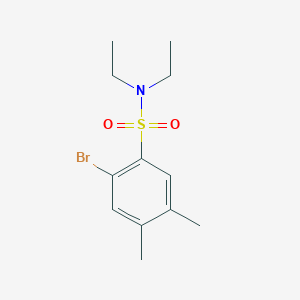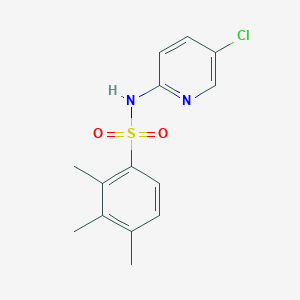
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide, also known as TCS 359, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamide drugs and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 is not fully understood. However, it has been suggested that N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 may act by inhibiting the activity of enzymes such as carbonic anhydrase and cyclooxygenase. These enzymes are involved in various physiological processes such as acid-base balance and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 has been found to increase the levels of antioxidants such as glutathione, which helps protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 in lab experiments is its ability to exhibit multiple properties such as anticonvulsant and anti-inflammatory effects. This allows researchers to study the compound's potential for treating various neurological disorders. However, a limitation of using N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359.
Direcciones Futuras
There are several future directions for the research of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359. One potential direction is to study its potential for treating other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and potential side effects of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359. Finally, the development of derivatives of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 may lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 as a white solid.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 has been the subject of scientific research due to its potential as a therapeutic agent. It has been found to exhibit anticonvulsant, anti-inflammatory, and neuroprotective properties. These properties make N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 a promising candidate for the treatment of various neurological disorders such as epilepsy and Alzheimer's disease.
Propiedades
Nombre del producto |
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C14H15ClN2O2S |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
N-(5-chloropyridin-2-yl)-2,3,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H15ClN2O2S/c1-9-4-6-13(11(3)10(9)2)20(18,19)17-14-7-5-12(15)8-16-14/h4-8H,1-3H3,(H,16,17) |
Clave InChI |
OJESLDTUBDTAQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C)C |
SMILES canónico |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



